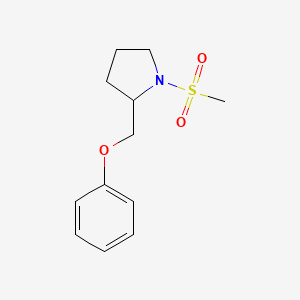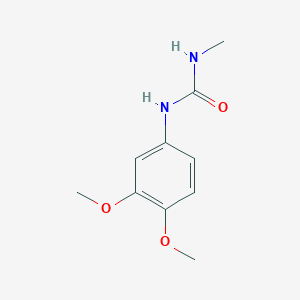
1-Methylsulfonyl-2-(phenoxymethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylsulfonyl-2-(phenoxymethyl)pyrrolidine, also known as MSMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MSMP is a pyrrolidine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-Methylsulfonyl-2-(phenoxymethyl)pyrrolidine is not well understood, but it is believed to act as a nucleophile in various reactions. This compound has been shown to undergo nucleophilic substitution reactions with different electrophiles, such as alkyl halides and benzyl chlorides, to form different pyrrolidine derivatives. This compound has also been used as a chiral auxiliary in asymmetric synthesis, where it acts as a nucleophile to form chiral compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, this compound has been shown to have low toxicity in animal studies, indicating its potential use in various applications. This compound has also been shown to have good solubility in various solvents, making it a useful compound for different reactions.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methylsulfonyl-2-(phenoxymethyl)pyrrolidine has several advantages for lab experiments, including its easy synthesis, good solubility in various solvents, and low toxicity. However, this compound also has some limitations, including its limited stability under certain conditions, such as high temperatures and acidic conditions. This compound also has limited commercial availability, making it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the use of 1-Methylsulfonyl-2-(phenoxymethyl)pyrrolidine in scientific research. One potential application is the use of this compound as a ligand for the synthesis of metal-organic frameworks with different properties. This compound can also be used as a building block for the synthesis of other pyrrolidine derivatives with different properties. Another future direction is the use of this compound as a chiral auxiliary in asymmetric synthesis, where it can be used to form chiral compounds with high enantioselectivity.
Conclusion
In conclusion, this compound is a pyrrolidine derivative that has been extensively studied for its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. This compound has several potential future directions for its use in scientific research, including as a ligand for the synthesis of metal-organic frameworks and as a chiral auxiliary in asymmetric synthesis.
Synthesemethoden
1-Methylsulfonyl-2-(phenoxymethyl)pyrrolidine is synthesized using different methods, including the reaction of 1-methylsulfonyl-2-pyrrolidinone with benzyl chloromethyl ether in the presence of a base, such as sodium hydride or potassium carbonate, to form this compound. Other methods include the reaction of 1-methylsulfonyl-2-pyrrolidinone with benzyl bromide in the presence of a catalyst, such as palladium on carbon or copper iodide, to form this compound.
Wissenschaftliche Forschungsanwendungen
1-Methylsulfonyl-2-(phenoxymethyl)pyrrolidine has been used in scientific research for various applications, including as a ligand for the synthesis of metal-organic frameworks, as a chiral auxiliary in asymmetric synthesis, and as a precursor for the synthesis of other pyrrolidine derivatives. This compound has also been used as a building block for the synthesis of other compounds, such as 1-methylsulfonyl-2-(benzyloxymethyl)pyrrolidine and 1-methylsulfonyl-2-(1-naphthylmethyl)pyrrolidine.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-2-(phenoxymethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-17(14,15)13-9-5-6-11(13)10-16-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHXNPWTDRPJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(4-ethoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B7596015.png)
![2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B7596021.png)

![[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate](/img/structure/B7596036.png)
![3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7596052.png)

![10-Oxa-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B7596064.png)
![Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone](/img/structure/B7596075.png)


![N-[(2-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7596097.png)
![3-(1-Oxo-1,4-thiazinan-4-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7596105.png)
